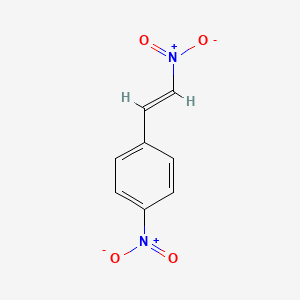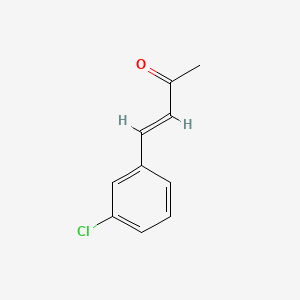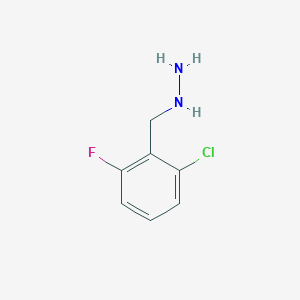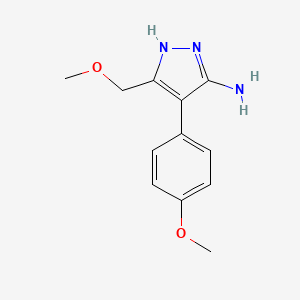
5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The methoxy groups and the amine group suggest that this compound could have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrazole derivatives are often synthesized through the reaction of α,β-unsaturated carbonyl compounds with hydrazine . The methoxy and aminomethyl groups could potentially be introduced through further reactions .Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques allow for the determination of the positions of atoms within the molecule and the nature of their bonds .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the pyrazole ring, the methoxy groups, and the aminomethyl group. For instance, the pyrazole ring might undergo reactions typical of aromatic compounds, while the methoxy groups could potentially be involved in ether cleavage reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental techniques. For instance, the melting point, boiling point, and solubility can be determined through standard laboratory procedures .Wissenschaftliche Forschungsanwendungen
-
Substituted 5-(4-Methoxyphenyl)-1H-indoles and 5-(4-Methoxyphenyl)-1H-imidazoles
- Application : These compounds are studied for their inhibitory effects on the catalytic activity of rabbit ALOX15, a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models .
- Method : In silico docking studies and molecular dynamics simulations were used to define a common pharmacophore, which is critical for this allosteric inhibition .
- Results : It was found that substituted imidazoles induce weaker inhibitory effects when compared with the indole derivatives .
-
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol
- Application : These compounds are synthesized via Schiff bases reduction route and are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate .
- Method : The compounds were synthesized using sodium borohydride as a reducing agent due to its selectivity .
- Results : The compounds consist of asymmetric units of C16H20N2O (1) and C14H15NO2 (2) in orthorhombic and monoclinic crystal systems, respectively .
- 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Application : This compound is synthesized via a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Method : The synthesis process involves boiling ethanol for 4 hours under acidic conditions .
- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
- 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
- Application : This compound is synthesized via a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions .
- Method : The synthesis process involves boiling ethanol for 4 hours under acidic conditions .
- Results : The reaction yielded 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide in 88% yield .
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(methoxymethyl)-4-(4-methoxyphenyl)-1H-pyrazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-16-7-10-11(12(13)15-14-10)8-3-5-9(17-2)6-4-8/h3-6H,7H2,1-2H3,(H3,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTOQOFLFBUBPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=NN1)N)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxymethyl-4-(4-methoxy-phenyl)-2H-pyrazol-3-ylamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

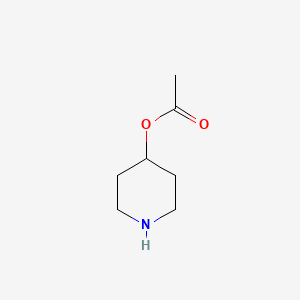
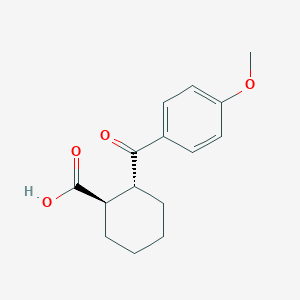
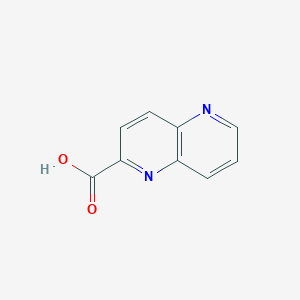
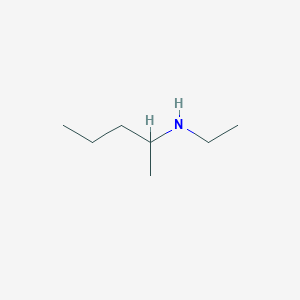
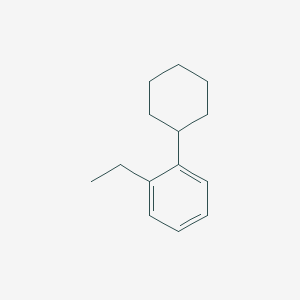
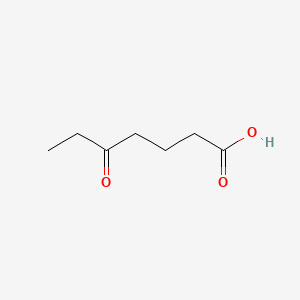
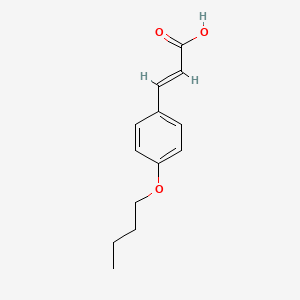
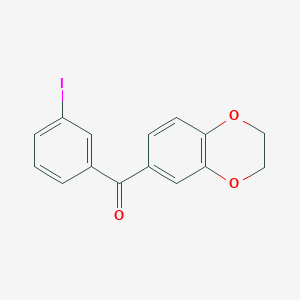
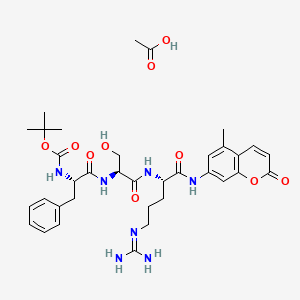
![4-[(2E,5E)-3,7-dimethylocta-2,5,7-trienoxy]furo[3,2-g]chromen-7-one](/img/structure/B1353175.png)
![6,7-dihydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1353176.png)
